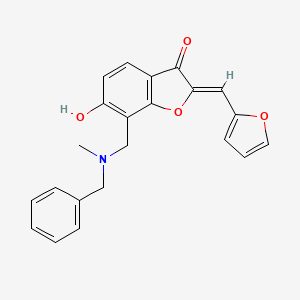![molecular formula C16H17N3O4 B2684582 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 686300-74-3](/img/structure/B2684582.png)
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.
BenchChem offers high-quality 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has explored the synthesis of derivatives of the chemical compound through various chemical reactions, highlighting their structural characteristics and potential for growth-regulating activity. For example, a study synthesized 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4,5]dec-8-ylmethyl)-1H-pyridin-2-one via the Mannich reaction, indicating growth-regulating activity proven by NMR spectroscopy (Sharifkanov et al., 2001).
Catalytic Properties and Oxidation Processes
Certain derivatives have been identified for their catalytic properties in oxidation processes. For instance, pyridodipyrimidines have been utilized as NAD(P)+ models for autorecycling oxidation of alcohols, providing a high turnover number and remarkable oxidation yields under neutral conditions (Yoneda et al., 1981).
Environmental Applications
Derivatives have also been applied in environmental contexts, such as the removal of carcinogenic azo dyes from water. A study demonstrated that a Mannich base derivative of a related compound effectively removed 95-99% of azo dyes under specific pH conditions, indicating its potential as an efficient sorbent for environmental purification (Akceylan et al., 2009).
Advanced Material Synthesis
Research into the synthesis of advanced materials has leveraged the unique properties of these chemical derivatives. For example, the facile synthesis of novel spiroheterobicyclic rings has been reported, with potential applications in antifungal and antibacterial drug development, highlighting the methodological advantages such as high yield, simplicity, and environmentally friendly character (Dandia & Jain, 2013).
Chemical Reaction Mechanisms
Studies have also delved into the reaction mechanisms involving derivatives of the compound. For instance, the generation of NH-azomethine imine intermediates through 1,2-hydrogen shift of hydrazones and their intermolecular cycloaddition reactions with olefinic dipolarophiles have been examined, demonstrating the compound's utility in synthesizing pyrazolidine derivatives (Noguchi et al., 2003).
Propriétés
IUPAC Name |
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-11-12-14(17-13-3-1-2-6-19(13)15(12)21)18-7-4-16(5-8-18)22-9-10-23-16/h1-3,6,11H,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRNEASQBFJLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=C(C(=O)N4C=CC=CC4=N3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663209 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2684499.png)

![4-Oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B2684502.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-methylthiophen-2-yl)methanone](/img/structure/B2684505.png)
![4-Cyclopropyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2684506.png)

![3-[(4-bromophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2684508.png)
![3,6-dichloro-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2684510.png)
![4-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2684511.png)
![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2684513.png)

